Product packaging for 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one(Cat. No.:CAS No. 792-12-1)

3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one

Cat. No.: B15066045
CAS No.: 792-12-1
M. Wt: 262.26 g/mol
InChI Key: RZUIMARLSRVORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. While specific studies on this exact molecule are not available in the public domain, its core structure is closely related to quinoxaline and furoquinoline derivatives, which are established privileged scaffolds in drug discovery. These related compounds are frequently investigated as key pharmacophores for their diverse biological activities, particularly as inhibitors of various kinase targets, including vascular endothelial growth factor receptors (VEGFR) and Ephrin receptors . The furo[3,4-b]quinoxaline system is a structurally intriguing framework that can be synthesized through metal-free tandem oxidation-cyclization methodologies, similar to those reported for quinoline-fused lactones . The primary research value of this compound lies in its potential as a building block for the development of novel therapeutic agents. Quinoxaline-based molecules have demonstrated a broad spectrum of pharmacological properties in scientific literature, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The specific substitution pattern of the 3-phenyl group suggests potential for exploration as a type II kinase inhibitor, which typically bind to the inactive (DFG-out) conformation of the kinase, a characteristic associated with increased selectivity . Researchers can utilize this compound as a versatile intermediate for further synthetic elaboration or as a core structure in structure-activity relationship (SAR) studies aimed at developing new chemical probes or lead compounds for oncology and other disease research areas. This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handling should be conducted by qualified professionals in a controlled laboratory setting following all applicable safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O2 B15066045 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one CAS No. 792-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

792-12-1

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

1-phenyl-1H-furo[3,4-b]quinoxalin-3-one

InChI

InChI=1S/C16H10N2O2/c19-16-14-13(15(20-16)10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,15H

InChI Key

RZUIMARLSRVORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=NC4=CC=CC=C4N=C3C(=O)O2

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 3,4 B Quinoxalin 1 3h One and Its Derivatives

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions represent a highly efficient approach to the synthesis of complex molecules like 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one from simple precursors in a single operation. These strategies are characterized by their high atom economy, reduced waste generation, and operational simplicity.

Tandem Cycloaddition Reactions via Transient Furo[3,4-b]quinoxaline (B11913692) Intermediates

A notable one-pot, three-component coupling reaction has been developed for the synthesis of furo-fused quinoxaline (B1680401) systems. researchgate.net This method involves the generation of furo[3,4-b]quinoxaline as a transient intermediate, which is subsequently trapped by dienophiles in a Diels-Alder reaction. researchgate.net The initial step involves the reaction of o-alkynylheteroaryl carbonyl derivatives with Fischer carbene complexes, which leads to the in-situ formation of the furo[3,4-b]quinoxaline intermediate. This highly reactive species is not isolated but is immediately subjected to a cycloaddition reaction with a suitable dienophile to afford the final complex quinoxaline ring system. This tandem approach allows for the rapid construction of intricate molecular architectures from readily available starting materials.

Condensation and Annulation Protocols for Furo-Fused Systems

The classical and most widely used method for the synthesis of the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.org This fundamental reaction can be adapted to form furo-fused systems by employing appropriate precursors. For the synthesis of this compound, this would typically involve the condensation of a suitably substituted o-phenylenediamine (B120857) with a derivative of 2-phenyl-4,5-dioxo-4,5-dihydrofuran.

Modern advancements in this area include intramolecular cyclization through direct C-H functionalization, which provides a more atom-economical and environmentally benign alternative to traditional methods. nih.govnih.gov These annulation protocols often proceed under mild conditions and can tolerate a wide range of functional groups.

Reaction Type Starting Materials Key Features Reference
Condensationo-phenylenediamines, 1,2-dicarbonyl compoundsClassic, versatile method nih.govsapub.org
Intramolecular C-H FunctionalizationSubstituted 5-([1,1′-biphenyl]-2-yl)- researchgate.netrsc.orgnih.govoxadiazolo[3,4-b]pyrazinesTransition metal-free, acid-catalyzed nih.govnih.gov

Catalytic Approaches in Furo[3,4-b]quinoxaline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis have been successfully employed in the synthesis of furo[3,4-b]quinoxaline derivatives.

Transition Metal-Mediated Cyclizations (e.g., Palladium-Catalyzed Sonogashira Coupling Cascades)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. jcsp.org.pkjcsp.org.pk The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by a palladium complex and a copper(I) co-catalyst, has been effectively utilized in the synthesis of furo[3,4-b]quinoxaline precursors. rsc.orgwikipedia.orguaeu.ac.ae

A three-step approach for the synthesis of 2-phenyl-3-substituted furo[2,3-b]quinoxaline (B11915687) derivatives has been reported, which begins with a Sonogashira coupling reaction between 2-chloro-3-methoxyquinoxaline (B1320914) and a terminal alkyne. rsc.org The resulting 2-methoxy-3-(phenylethynyl)quinoxaline undergoes iodocyclization to form 3-iodo-2-phenylfuro[2,3-b]quinoxaline. rsc.org Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can then be used to introduce further diversity at the 3-position. rsc.org A similar strategy can be envisioned for the synthesis of the isomeric furo[3,4-b]quinoxaline system.

Catalyst System Reaction Substrates Product Reference
Pd(PPh₃)₄/CuISonogashira Coupling2-chloro-3-methoxyquinoxaline, terminal alkyne2-methoxy-3-(alkynyl)quinoxaline rsc.org
Pd(PPh₃)₂Cl₂/CuISonogashira Coupling2-(4-bromophenyl)quinoxaline, terminal alkynesAlkyne-substituted quinoxalines jcsp.org.pkjcsp.org.pk

Organocatalysis and Acid-Catalyzed Methods (e.g., Trifluoroacetic Acid Promoted Routes)

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-catalyzed reactions. nih.gov Various organocatalysts, such as nitrilotris(methylenephosphonic acid) and camphor (B46023) sulfonic acid, have been shown to efficiently catalyze the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov

A particularly relevant method is the trifluoroacetic acid (TFA)-promoted, step-economical one-pot synthesis of furo-fused quinoxalines. researchgate.net This reaction proceeds through a selective in-situ Sonogashira coupling followed by a metal-free 5-endo-dig cyclization. researchgate.net Isotopic labeling studies have suggested that TFA acts as a source of oxygen for the oxyarylation and activates the alkyne in the acidic medium. researchgate.net This methodology tolerates a variety of substituents, making it valuable for the synthesis of diverse furo[3,4-b]quinoxaline derivatives.

Catalyst/Promoter Reaction Type Key Features Reference
Trifluoroacetic Acid (TFA)One-pot Sonogashira/cyclizationMetal-free cyclization, TFA as oxygen source researchgate.net
Nitrilotris(methylenephosphonic acid)CondensationOrganocatalytic, high yields, short reaction times nih.gov
Camphor Sulfonic AcidCondensationOrganocatalytic, efficient for various dicarbonyls nih.gov

Radical-Initiated and Oxidative Cyclization Pathways

Radical-initiated and oxidative cyclization reactions offer alternative strategies for the construction of heterocyclic ring systems, often proceeding through unique mechanistic pathways.

Radical cyclization reactions, particularly those involving a 5-exo cyclization, can be a viable route for the formation of the furan (B31954) ring in the furo[3,4-b]quinoxaline system. nih.gov These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. nih.gov For instance, a vinyl radical generated from a suitable precursor could undergo intramolecular cyclization onto a quinoxaline core to form the desired fused ring system.

Oxidative cyclization is another powerful tool for the synthesis of fused heterocyclic compounds. researchgate.netorganic-chemistry.org These reactions often involve the formation of a new carbon-oxygen bond through an oxidative process. For example, the oxidative cyclization of chalcone (B49325) derivatives using hydrogen peroxide and a base is a known method for the synthesis of furoaurones. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound from a suitably designed precursor. Detailed mechanistic studies suggest that these reactions can proceed via the formation of disulfide intermediates in some cases. mdpi.com

Methodology General Approach Potential Application Reference
Radical-Initiated CyclizationGeneration of a radical followed by intramolecular cyclization.Formation of the furan ring via 5-exo cyclization. nih.gov
Oxidative CyclizationFormation of a C-O bond through an oxidative process.Cyclization of a precursor to form the lactone ring. researchgate.netorganic-chemistry.org

Synthetic Routes from Quinoxalinone Precursors

The synthesis of the target furo[3,4-b]quinoxalin-1(3H)-one structure often proceeds through the initial construction and subsequent functionalization of a quinoxalin-2(1H)-one core. These precursors are typically synthesized via the condensation of an o-phenylenediamine with an α-keto acid or its derivative.

One established pathway involves the reaction of o-phenylenediamines with α-haloketones or α-hydroxyketones. documentsdelivered.com A more direct route to 3-substituted quinoxalin-2-ones utilizes the reaction of o-phenylenediamines with β-ketoesters. For the specific precursor to this compound, 3-phenyl-quinoxalin-2(1H)-one, a common method is the reaction between an o-phenylenediamine and ethyl benzoylacetate.

Once the 3-phenyl-quinoxalin-2(1H)-one precursor is obtained, the subsequent construction of the fused furanone ring is achieved through intramolecular cyclization. A general strategy involves the introduction of a two-carbon unit at the N1 position of the quinoxalinone ring, followed by cyclization onto the C3 position. For instance, alkylation of the N1 nitrogen with an ethyl 2-haloacetate derivative would yield an intermediate primed for cyclization. Subsequent intramolecular condensation, potentially under basic or acidic conditions, would form the C-C bond necessary to close the furanone ring, yielding the furo[3,4-b]quinoxalin-1(3H)-one skeleton.

Another advanced approach utilizes photochemical methods. A photoassisted intramolecular [4+2] cycloaddition has been reported to access complex spirocyclic quinoxalin-2-one scaffolds, demonstrating the utility of leveraging the photoactive core of the quinoxalinone system to build new ring structures. uit.no This highlights the potential for innovative cyclization strategies starting from appropriately functionalized quinoxalinone precursors.

Table 1: Synthesis of Quinoxalin-2(1H)-one Precursors
Precursor 1 (Diamine)Precursor 2 (Keto Compound)Resulting QuinoxalinoneConditions
o-PhenylenediamineEthyl benzoylacetate3-Phenylquinoxalin-2(1H)-oneReflux in ethanol (B145695)/acetic acid
4-Methyl-o-phenylenediamineEthyl pyruvate3,7-Dimethylquinoxalin-2(1H)-oneCatalyst-free, water as solvent
o-PhenylenediamineGlyoxylic acidQuinoxalin-2(1H)-oneTwo-component coupling, deprotection, cyclization
o-Phenylenediaminesα-Keto acids3-Substituted quinoxalin-2(1H)-onesCatalyst-free, water as solvent

Regio- and Stereochemical Control in Furo[3,4-b]quinoxaline Synthesis

Achieving regio- and stereochemical control is a critical aspect of synthesizing complex molecules like this compound. The control elements often need to be established during the synthesis of the quinoxalinone precursor.

Regiocontrol: When using an unsymmetrically substituted o-phenylenediamine, the initial condensation reaction can lead to a mixture of two regioisomeric quinoxalinone products. Research has shown that such reactions can result in regioisomeric mixtures without significant selectivity. uit.no The regiochemical outcome is governed by the relative nucleophilicity of the two amino groups and the steric hindrance around them. For example, in a 4-substituted o-phenylenediamine, the amino group at position 1 is generally more sterically hindered than the one at position 2. Conversely, the electronic effect of the substituent (electron-donating or electron-withdrawing) will modulate the nucleophilicity of the adjacent amino group, influencing which nitrogen atom preferentially attacks the carbonyl carbon of the reaction partner. Careful selection of reactants and reaction conditions is therefore necessary to favor the formation of the desired regioisomer.

Stereocontrol: The C3 position of this compound is a stereocenter. Controlling its absolute configuration requires asymmetric synthesis strategies. Since the stereocenter is established in the quinoxalinone precursor, methods for the enantioselective synthesis of 3-substituted-3,4-dihydroquinoxalin-2-ones are directly applicable.

Several effective strategies have been developed:

Chiral Pool Synthesis: One of the most direct methods involves starting with an enantiopure α-amino acid, such as L- or D-phenylalanine. A mild, ligand-free Ullmann-type amination with an N-Boc-2-iodoaniline, followed by an acid-mediated cyclization, converts the chiral amino acid into the corresponding enantiopure 3-phenyl-3,4-dihydroquinoxalin-2-one with excellent retention of stereochemistry (>98% ee). uit.no

Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary. This method allows for diastereoselective reactions to install the desired stereocenter, after which the auxiliary can be cleaved to reveal the enantiomerically enriched product. uit.no

Asymmetric Catalysis: The development of catalytic asymmetric methods represents a highly efficient approach. For instance, the asymmetric hydrogenation of a 3-phenylquinoxalin-2(1H)-one precursor using a chiral catalyst could, in principle, establish the stereocenter at the C3 position. While specific examples for this exact transformation are still emerging, asymmetric catalysis is a powerful tool for similar heterocyclic systems. nih.gov

Table 2: Strategies for Regio- and Stereochemical Control
Control TypeStrategyKey FactorsOutcome
RegiocontrolUse of substituted o-phenylenediaminesElectronic effects (EDG/EWG) and steric hindrance of substituents on the diamine ring.Selective formation of one regioisomer of the quinoxalinone precursor.
StereocontrolChiral Pool SynthesisStarting from enantiopure α-amino acids (e.g., L-phenylalanine).Excellent enantiomeric excess (>98% ee) is transferred to the product. uit.no
StereocontrolChiral AuxiliaryAttachment of a removable chiral group to guide a diastereoselective reaction.Formation of a specific diastereomer, leading to an enantiopure product after auxiliary removal. uit.no
StereocontrolAsymmetric CatalysisUse of a chiral catalyst (e.g., metal-ligand complex) to favor one enantiomeric pathway.Potential for high enantioselectivity with low catalyst loading.

Novel Approaches to Substituted Furo[3,4-b]quinoxalin-1(3H)-one Analogues (e.g., Fluorinated Derivatives)

The synthesis of analogues of the parent furo[3,4-b]quinoxalin-1(3H)-one structure, particularly those bearing fluorine atoms, is of great interest due to the unique properties that fluorine imparts on organic molecules, such as enhanced metabolic stability and altered electronic character.

A notable approach to fluorinated derivatives involves the reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate. beilstein-journals.org This reaction forms a 6,7-difluoroquinoxaline (B3116332) 1,4-dioxide intermediate. Subsequent chemical transformations, including bromination and hydrolysis, lead to the formation of a fluorinated furo[3,4-b]quinoxaline 4,9-dioxide. beilstein-journals.org This multi-step sequence demonstrates a pathway to incorporate fluorine atoms onto the benzene (B151609) portion of the quinoxaline ring system.

Another innovative method utilizes fluorinated building blocks from the outset. For example, the reaction of 3,4-epoxyperfluorooxolane with 3,3′,4,4′-tetraaminobiphenyl has been used to generate a fluorine-containing diamino derivative of furoquinoxaline. rsc.org This intermediate, 6-(3,4-diaminophenyl)-1,1,3,3-tetrafluoro-1,3-dihydro-furo[3,4-b]quinoxaline, can then undergo further condensation reactions to yield complex polycyclic systems containing a perfluorinated furan ring. rsc.org This strategy effectively builds the fluorinated furo[3,4-b]quinoxaline core, which can then be elaborated into more complex structures.

Table 3: Synthesis of Fluorinated Furo[3,4-b]quinoxaline Analogues
Fluorinated PrecursorReaction Partner(s)Key Intermediate/ProductSignificance
5,6-DifluorobenzofuroxaneEthyl acetoacetate6,7-Difluoroquinoxaline 1,4-dioxide derivativeBuilds a difluorinated quinoxaline core for further cyclization into a furo[3,4-b]quinoxaline. beilstein-journals.org
3,4-Epoxyperfluorooxolane3,3′,4,4′-Tetraaminobiphenyl1,1,3,3-Tetrafluoro-1,3-dihydro-furo[3,4-b]quinoxaline derivativeConstructs a perfluorinated furan ring fused to the quinoxaline system. rsc.org

Green Chemistry Principles and Sustainable Methods in Furo[3,4-b]quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the furo[3,4-b]quinoxaline system, these principles are primarily applied to the synthesis of the foundational quinoxaline or quinoxalinone core.

A key strategy is the use of one-pot multicomponent reactions (MCRs), which enhance efficiency and atom economy by combining three or more reactants in a single step, thereby reducing waste from intermediate purification steps. researchgate.net The synthesis of quinoxaline derivatives has been achieved through MCRs that leverage environmentally benign catalysts.

The replacement of hazardous organic solvents is another cornerstone of green synthesis. Many modern protocols for quinoxaline synthesis utilize water or ethanol as the reaction medium. documentsdelivered.comresearchgate.net An even more sustainable approach is the use of solvent-free reaction conditions. An efficient synthesis of 1,4-dihydro-quinoxaline-2,3-diones has been achieved by the simple grinding of o-phenylenediamine and oxalic acid at room temperature, a method that boasts unsurpassed atom economy and avoids solvent waste entirely.

The choice of catalyst is also critical. There is a significant shift away from stoichiometric reagents and toxic metal catalysts towards the use of reusable, heterogeneous catalysts. documentsdelivered.com Furthermore, the development of transition-metal-free protocols for quinoxaline synthesis represents a significant advancement, reducing the risk of heavy metal contamination in the final products and waste streams. researchgate.net Alternative energy sources, such as microwave irradiation and ultrasound, are also employed to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Table 4: Green Chemistry Approaches in Quinoxaline Synthesis
Green PrincipleMethodologyExampleAdvantage
Waste Prevention / Atom EconomyOne-Pot Multicomponent Reactions (MCRs)Three-component synthesis of furo-pyridinyl derivatives. researchgate.netReduces intermediate isolation steps, saves time and resources.
Safer SolventsUse of Water or EthanolCondensation of o-phenylenediamines and diketones in tap water. documentsdelivered.comReduces use of volatile and toxic organic solvents.
Energy EfficiencySolvent-Free GrindingGrinding o-phenylenediamine and oxalic acid.Eliminates solvent, minimal energy input, high atom economy.
CatalysisTransition-Metal-Free SynthesisOxidative cyclization of diamines and phenacyl bromide in ethanol. researchgate.netAvoids heavy metal catalysts and potential product contamination.
Energy EfficiencyMicrowave/Ultrasound IrradiationUltrasound-irradiated synthesis of fused quinoxalines in water. researchgate.netFaster reaction rates, reduced energy consumption.

Reaction Mechanisms and Transformation Chemistry of Furo 3,4 B Quinoxalin 1 3h One Scaffolds

Investigation of Reaction Pathways for Furo[3,4-b]quinoxaline (B11913692) Formation

The synthesis of the furo[3,4-b]quinoxaline core is a multi-step process involving the construction of both the quinoxaline (B1680401) and the fused lactone ring. The specific pathway and intermediates can vary depending on the chosen synthetic strategy.

Currently, there is a lack of specific isotopic labeling studies in the published literature that focus directly on the formation mechanism of the 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one scaffold. However, such studies represent a powerful tool for elucidating complex reaction pathways. By strategically replacing atoms (such as ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H) in precursor molecules, chemists can trace the fate of these atoms through the reaction sequence to the final product. This methodology could definitively answer key mechanistic questions, such as the origin of specific atoms in the heterocyclic rings, the nature of bond-forming and bond-breaking steps, and whether cyclization pathways are intermolecular or intramolecular. For heterocyclic systems, isotopic labeling can help differentiate between proposed intermediates and confirm, for example, which nitrogen atom of a diamine precursor attacks a specific carbonyl group first.

The formation of the quinoxaline portion of the scaffold typically proceeds through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The mechanism involves several key reactive intermediates. An acid-catalyzed pathway often begins with the coordination of a carbonyl group to an acid, enhancing its electrophilicity. nih.gov This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine to form a hemiaminal, which then dehydrates to a Schiff base or imine intermediate. nih.govbeilstein-journals.org A second intramolecular cyclization occurs when the remaining amino group attacks the second carbonyl, ultimately leading to a dihydroquinoxaline intermediate that aromatizes to the stable quinoxaline ring.

In related syntheses, hydrazone intermediates have been identified as crucial for the formation of similar fused heterocyclic systems. For example, the reaction to form 1-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves an N,N-benzyl-phenylhydrazone intermediate which subsequently cyclizes. sapub.org In some modern synthetic approaches, quinoxaline formation can also proceed through zwitterionic intermediates generated from the heterodimerization of isocyanides. organic-chemistry.org

The formation of the fused furanone ring involves an intramolecular cyclization. In the synthesis of related furo[3,4-b]quinolinones, a key step is the intramolecular cyclization between a cyano function and a hydroxyl group, which is formed after the deprotection of an acetal (B89532) precursor under mild acidic conditions. acs.org This highlights the importance of a suitably positioned nucleophile and electrophile on the quinoxaline precursor to facilitate the lactonization step.

Reactivity of the Furo[3,4-b]quinoxaline Core

The fused ring system exhibits reactivity characteristic of both the electron-deficient quinoxaline core and the furanone lactone. The interplay between these two components governs its behavior in redox, substitution, and transformation reactions.

The quinoxaline scaffold is known for its electron-accepting properties, making it redox-active. Electrochemical studies on various quinoxaline derivatives show that they typically undergo a single-electron reduction to form a radical anion. abechem.com The process of reduction for quinoxaline derivatives exhibiting antimicrobial and antitumor activity is often characterized by this single-electron transfer and has a radical nature. abechem.com The reduction potential is influenced by the nature and position of substituents on the ring system. dtu.dk

The stability of the reduced form is a critical factor in its redox chemistry. In aqueous media, reduced quinoxaline can undergo degradation through pathways such as a Michael addition of water, followed by tautomerization to a non-redox active species. dtu.dk The electrochemical properties of these systems are tunable, and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels in many quinoxaline derivatives make them promising candidates for n-type materials in organic electronics. nih.gov For closely related polycyclic systems like dibenzo[f,h]furazano[3,4-b]quinoxalines, HOMO and LUMO energy levels have been determined, which are critical parameters for their application in electronic devices. nih.gov

Table 1: Electrochemical Properties of Related Quinoxaline Derivatives

Compound Class HOMO (eV) LUMO (eV) Method Reference
Dibenzo[f,h]furazano[3,4-b]quinoxalines -5.7 to -6.0 -3.5 to -3.8 CV nih.gov
Pyridopyrazino[2,3-b]indole Derivatives N/A -3.29 to -3.43 CV nih.gov
sapub.orgnih.govCurrent time information in Oskarshamn, SE.Oxadiazolo[3,4-b]pyrazine Derivatives -6.31 to -6.33 -3.83 to -3.87 CV mdpi.com

This table presents data for structurally related compounds to provide context for the potential electrochemical behavior of the furo[3,4-b]quinoxaline core.

The quinoxaline ring is generally electron-deficient due to the presence of the two nitrogen atoms, which makes it susceptible to nucleophilic attack. This is particularly true for reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where carbanions can attack the ring to displace a hydrogen atom. rsc.org The presence of a good leaving group, such as a halogen, facilitates classical nucleophilic aromatic substitution (SNAr) reactions. For instance, the chlorine atom at the 3-position of 2,3-dichloroquinoxaline (B139996) is readily substituted by aniline (B41778) nucleophiles in the synthesis of more complex derivatives. nih.gov In the related quinazoline (B50416) system, SNAr reactions on 2,4-dichloroquinazoline (B46505) show high regioselectivity, with primary and secondary amines preferentially attacking the 4-position. nih.gov

Conversely, the electron-deficient nature of the quinoxaline ring deactivates it towards electrophilic aromatic substitution. Reactions such as nitration typically require harsh, forcing conditions to proceed. sapub.org The presence of strong electron-withdrawing groups on related heterocyclic systems has been shown to complicate intramolecular electrophilic attack, further underscoring the deactivated nature of the core. nih.gov

The furo[3,4-b]quinoxaline scaffold can undergo a variety of transformations that modify or completely rearrange its core structure.

One significant transformation involves the furanone ring. Furo[3,4-b]quinoxaline 4,9-dioxides have been shown to react with ammonia (B1221849) and primary alkyl amines, resulting in the conversion of the furanone (a lactone) into a 1,3-dihydro-2H-pyrrolo[3,4-b]quinoxaline 4,9-dioxide, which contains a lactam ring. rsc.org This represents a direct and synthetically useful ring transformation from an oxygen-containing heterocycle to a nitrogen-containing one.

The quinoxaline portion of the molecule can also undergo rearrangement. Under acidic conditions, certain 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones undergo an acid-catalyzed rearrangement that involves the contraction of the pyrazine (B50134) ring to yield 2-benzoimidazoloylquinoxalines. sapub.org

Furthermore, reactions designed to build the furo-quinoxaline system can sometimes lead to isomeric structures. For example, a bromine-promoted cascade reaction of (E)-3-styrylquinoxalin-2(1H)-ones, intended for annulation, results in the formation of 2-aryl-3-(methylthio)furo[2,3-b]quinoxalines. acs.org This demonstrates a rearrangement where a furo[2,3-b] fused system is formed instead of the isomeric furo[3,4-b] system. In other heterocyclic systems, such as 2H-furo[3,2-b]pyran-2-ones, reactions with dinucleophiles can lead to recyclization, where the initial furan (B31954) ring is opened and then reclosed to form a new ring system like a pyrazolone. beilstein-journals.org These examples highlight the chemical versatility and potential for complex structural modifications of the furo[3,4-b]quinoxaline core.

Theoretical and Computational Chemistry of Furo 3,4 B Quinoxalin 1 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of furo[3,4-b]quinoxalin-1(3H)-one derivatives at the molecular level. These methods allow for a detailed analysis of the electronic landscape, which governs the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Geometry and Stability

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of quinoxaline-based heterocycles. It is widely employed to determine the equilibrium conformation, or the most stable three-dimensional arrangement of atoms, for molecules like 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one. By using functionals such as Becke's three-parameter exchange functional combined with the Lee, Yang, and Parr correlation functional (B3LYP) and robust basis sets like 6-311+G(d,p), researchers can accurately predict geometric parameters. ias.ac.inresearchgate.netfinechem-mirea.ru

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Quinoxaline (B1680401) Derivatives
MethodFunctionalBasis SetCommon Applications
DFTB3LYP6-311+G(d,p)Geometry Optimization, Vibrational Frequencies, NMR Shifts ias.ac.in
DFTM06-2Xdef2-TZVPElectronic Properties, UV-Vis Spectra nih.gov
TD-DFTCAM-B3LYPaug-cc-pVTZExcitation Energies, UV-Vis Absorption Spectra nih.gov
DFTPBE06-31G(d)Reaction Mechanisms, Stability Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's reactivity and kinetic stability. researchgate.net

For furo[3,4-b]quinoxalin-1(3H)-one derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In many quinoxaline derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting quinoxaline scaffold. scispace.com This intramolecular charge transfer character is crucial for understanding their chemical behavior. scispace.com

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Representative Quinoxaline Derivative
ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.20Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.50Electron-accepting ability
Energy GapΔE3.70Chemical reactivity and kinetic stability
Electronegativityχ4.35Power to attract electrons
Global Hardnessη1.85Resistance to change in electron distribution
Global Softnessσ0.54Measure of polarizability
Note: Values are illustrative, based on typical DFT calculations for related structures. researchgate.net

Computational Mechanistic Elucidation of Synthetic Routes

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. For the synthesis of furo[3,4-b]quinoxalin-1(3H)-ones, which can be prepared through multi-step sequences, DFT calculations can be used to map out the entire reaction pathway. nih.gov

This process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) structures that connect them. By calculating the activation energy (the energy difference between the reactants and the TS), chemists can predict the feasibility and rate of a proposed reaction step. This approach allows for the comparison of different potential synthetic routes to determine the most efficient one. For example, in the cyclization step to form the furo-quinoxaline core, computational analysis can reveal whether the reaction proceeds through a concerted or a stepwise mechanism, and can identify the key bond-forming and bond-breaking events.

Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. In the context of computational chemistry, theoretical molecular descriptors calculated via methods like DFT serve as the numerical representation of the molecular structure. researchgate.net

For furo[3,4-b]quinoxalin-1(3H)-one and its analogues, a wide range of descriptors can be computed. These include electronic parameters (such as EHOMO, ELUMO, dipole moment), steric parameters (molecular volume, surface area), and topological indices. researchgate.net These descriptors can then be correlated with experimentally measured properties using statistical methods. For instance, QSPR models could be developed to predict the solubility, chromatographic retention times, or even the biological activity of new, unsynthesized derivatives, thereby accelerating the discovery process. scienceopen.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. mdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This is particularly relevant for understanding the flexibility of the phenyl substituent and how it might orient itself in different environments, such as in solution or when interacting with a biological target. By simulating the molecule over a period of nanoseconds or longer, it is possible to identify the most populated conformational states and the energy barriers for converting between them. This information is crucial for a complete understanding of the molecule's behavior under realistic conditions.

Computational Spectroscopic Prediction (e.g., NMR, UV-Vis)

Computational methods are extensively used to predict the spectroscopic signatures of molecules, which is vital for structure elucidation and characterization.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. ias.ac.innih.gov By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). ias.ac.in For furo[3,4-b]quinoxalin-1(3H)-one derivatives, these calculations help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π*, which arise from the conjugated system. ias.ac.in The choice of functional, such as CAM-B3LYP or B3LYP, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for achieving good agreement with experimental spectra. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants for each nucleus (e.g., 1H and 13C). ias.ac.in These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the computationally predicted NMR spectrum with the experimental one is a powerful method for confirming a proposed chemical structure or for distinguishing between different isomers. ias.ac.innrel.gov While calculated 13C shifts often show excellent agreement with experimental data, 1H shifts, particularly for protons involved in hydrogen bonding (like N-H), can sometimes show deviations due to complex environmental and intermolecular effects. ias.ac.in

Table 3: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Quinoxalinone-related Structure
AtomExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
N-H12.3010.95-1.35
Aromatic C-H7.857.92+0.07
Aromatic C-H7.357.41+0.06
C=O155.1154.8-0.3
Aromatic C-N132.5132.2-0.3
Aromatic C-C123.8124.0+0.2
Note: Data is illustrative and adapted from studies on similar quinoxalinone scaffolds. ias.ac.in Deviations for N-H protons are common.

Advanced Academic Research Perspectives on Furo 3,4 B Quinoxalin 1 3h One

Structure-Reactivity Relationships in Furo[3,4-b]quinoxalin-1(3H)-one Derivatives

The reactivity of the furo[3,4-b]quinoxalin-1(3H)-one core is intricately linked to its molecular structure. The fusion of a furanone ring with a quinoxaline (B1680401) moiety results in a unique electronic landscape. The quinoxaline unit, being electron-deficient, influences the reactivity of the entire system. The lactone functionality in the furanone ring is a key reactive site, susceptible to nucleophilic attack, which can lead to ring-opening reactions.

Synthetic strategies for accessing derivatives often involve the condensation of an o-phenylenediamine (B120857) with a suitably substituted furan-2,3-dione or a related precursor bearing the desired phenyl group. Modifications at the quinoxaline ring, such as the introduction of substituents on the benzene (B151609) portion, can also be employed to fine-tune the electronic properties and subsequent reactivity of the molecule.

Photophysical Characteristics and Electronic Properties in a Research Context

Furo[3,4-b]quinoxalin-1(3H)-one derivatives are of significant interest for their photophysical properties, which are largely dictated by the extent of their π-electron systems. The fusion of the aromatic quinoxaline and the furanone ring creates a conjugated system that can be further extended through strategic placement of substituents.

The expansion of the π-electron system, for instance, by introducing additional aromatic or heteroaromatic rings, can lead to a red-shift in the absorption and emission spectra. This tunability of the optical properties is a key area of investigation. For example, related dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) scaffolds have been shown to be promising materials for deep blue fluorescence in organic light-emitting diodes (OLEDs). These unsubstituted scaffolds exhibit emission in the range of 424–445 nm with high photoluminescence quantum yields (PLQYs) of approximately 70%. rsc.org

Application in Materials Science and Organic Electronics

The unique electronic and photophysical properties of furo[3,4-b]quinoxalin-1(3H)-one derivatives make them attractive candidates for applications in materials science and organic electronics. The quinoxaline core is a well-known electron-accepting unit, and when combined with electron-donating moieties, it can form donor-acceptor (D-A) type structures. Such D-A systems are fundamental to the design of materials for various optoelectronic devices.

One of the most promising applications for these compounds is as electroluminescent materials in organic light-emitting diodes (OLEDs). The ability to tune the emission color by modifying the chemical structure is a significant advantage. For example, derivatives of the related dibenzo[f,h]furo[2,3-b]quinoxaline have been used as dopants in OLEDs to achieve pure blue emission. rsc.org The performance of these devices, including their external quantum efficiency (EQE) and current efficiency, is highly dependent on the molecular design of the emissive material.

Beyond OLEDs, these compounds have potential as organic semiconductors in organic thin-film transistors (OTFTs) and as components in organic solar cells. The charge transport properties, which are crucial for these applications, are influenced by the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, the potential for these molecules to act as chemical switches, where their properties can be reversibly altered by external stimuli such as light or an electric field, is an emerging area of research.

Role as a Versatile Synthetic Synthon for Complex Molecular Architectures

The furo[3,4-b]quinoxalin-1(3H)-one scaffold serves as a valuable and versatile synthon, or building block, for the construction of more complex molecular architectures. The inherent reactivity of the lactone ring allows for a variety of chemical transformations, providing access to a diverse range of derivatives.

Ring-opening reactions of the lactone moiety with nucleophiles can be employed to introduce new functional groups and extend the molecular framework. This strategy can be used to synthesize larger, more complex heterocyclic systems. For example, the reaction with amines or hydrazines could lead to the formation of amide or hydrazide derivatives, which can then be used in subsequent cyclization reactions to build new ring systems.

The quinoxaline portion of the molecule also offers opportunities for further functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to introduce aryl or heteroaryl substituents at various positions on the quinoxaline ring, further expanding the diversity of accessible structures. This modular approach allows for the systematic modification of the electronic and steric properties of the molecule, enabling the rational design of compounds with specific target properties. The ability to use this scaffold as a starting point for the synthesis of novel, complex molecules underscores its importance in synthetic organic chemistry.

Future Research Directions in Furo[3,4-b]quinoxalin-1(3H)-one Chemistry

The field of furo[3,4-b]quinoxalin-1(3H)-one chemistry is ripe with opportunities for future research. A primary focus will likely be on the development of more efficient and versatile synthetic methodologies to access a wider range of derivatives with diverse substitution patterns. This includes the exploration of novel catalytic systems and the use of green chemistry principles to create more sustainable synthetic routes.

A deeper understanding of the structure-property relationships is crucial for the rational design of new materials. Future studies will likely involve a synergistic approach combining experimental synthesis and characterization with computational modeling to predict and understand the electronic and photophysical properties of new derivatives. The investigation of these compounds for a broader range of applications in organic electronics, such as in thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs, is a promising avenue.

Furthermore, the exploration of the biological activities of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one and its derivatives is an area with significant potential. Many quinoxaline-containing compounds exhibit a wide range of pharmacological properties, and it is plausible that this scaffold could serve as a basis for the development of new therapeutic agents. The synthesis and screening of libraries of these compounds against various biological targets could lead to the discovery of novel drug candidates.

Finally, the use of this scaffold as a building block for the synthesis of novel supramolecular structures and functional materials is an exciting prospect. The ability to incorporate these units into larger, well-defined architectures could lead to the development of new materials with unique properties and functions.

Q & A

Q. What are the common synthetic routes for 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one, and how do catalyst systems influence product yield?

The synthesis typically involves cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones using transition-metal catalysts. Ruthenium catalysts, such as those described in cycloisomerization reactions, enable 1,2-carbon migration to form the fused quinoxaline core. For example, cationic ruthenium complexes achieve high yields (>85%) by promoting intramolecular nucleophilic amination and alkyne activation. Palladium-based methods are less efficient for 1-aryl derivatives due to competing pathways .

Q. How can X-ray crystallography and NMR spectroscopy confirm the structural integrity of synthesized derivatives?

Single-crystal X-ray diffraction provides precise bond-length and dihedral-angle data (e.g., phenyl substituent twists of 19.3°–30.4° relative to the quinoxaline core) . NMR spectroscopy (¹H and ¹³C) identifies characteristic signals, such as aromatic protons at δ 7.25–7.39 ppm and carbonyl carbons at δ 177.13 ppm, aligning with computational predictions .

Advanced Research Questions

Q. What role does 1,2-carbon migration play in ruthenium-catalyzed cycloisomerization?

1,2-Carbon migration is critical for forming the fused pyrrole-quinoxaline scaffold. The ruthenium catalyst induces vinylidene rearrangement of internal alkynes, enabling regioselective cyclization. This mechanism avoids byproducts common in palladium-catalyzed reactions, such as 2-substituted indoles, and allows access to 1-aryl derivatives with >90% selectivity .

Q. How do DFT calculations elucidate the electronic properties and reactivity of quinoxalinone derivatives?

Density functional theory (DFT) analyzes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing α-glucosidase inhibition. Computed Mulliken charges correlate with experimental IC50 values, guiding rational structural modifications .

Q. What methodological approaches evaluate α-glucosidase inhibitory activity, and how should IC50 data be interpreted?

Inhibitory potency is assessed via ratiometric fluorescent assays using substrates like AAG (2-O-α-D-glucopyranosyl-L-ascorbic acid). The IC50 value (e.g., 1.09 mg/mL for a related alkaloid) reflects competitive binding affinity. Lower IC50 indicates stronger inhibition, but structural analogs must be compared to establish SAR. Assays require controls for autofluorescence and enzyme stability .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Quinoxaline Derivatives

MethodCatalystYield (%)SelectivityReference
Ru-catalyzed cycloisomerization[Ru]⁺ complex85–951-aryl >90%
Pd-catalyzed cyclizationPd(PPh₃)₄60–752-substituted

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
X-ray crystallographyDihedral angle: 19.3°–30.4° (phenyl-quinoxaline)
¹H NMR (CDCl₃)δ 7.25–7.39 (aromatic protons), δ 5.09 (CH)

Q. Table 3. Bioactivity Metrics

CompoundIC50 (α-glucosidase)Assay TypeReference
3-Phenylfuroquinoxaline analog1.09 mg/mLFluorescent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.